![molecular formula C7H14O4S B7938558 4-((2,3-Dihydroxypropyl)thio)butanoic acid](/img/structure/B7938558.png)
4-((2,3-Dihydroxypropyl)thio)butanoic acid
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Overview
Description
4-((2,3-Dihydroxypropyl)thio)butanoic acid: is an organic compound with the molecular formula C7H14O4S It is characterized by the presence of a thioether linkage and two hydroxyl groups attached to a propyl chain, which is further connected to a butanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-((2,3-Dihydroxypropyl)thio)butanoic acid typically involves the reaction of 2,3-dihydroxypropyl mercaptan with butanoic acid derivatives under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation of the thiol group. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions: 4-((2,3-Dihydroxypropyl)thio)butanoic acid can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The hydroxyl groups can participate in substitution reactions to form esters or ethers.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Acid chlorides or alkyl halides are often used in the presence of a base to facilitate substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Esters or ethers.
Scientific Research Applications
Synthesis and Properties
4-((2,3-Dihydroxypropyl)thio)butanoic acid can be synthesized through various chemical reactions, including thiol-ene click chemistry and Michael addition reactions. These methods allow for the incorporation of the compound into larger polymer structures, enhancing its utility in different applications.
Key Properties
- Molecular Weight: The polymers derived from this compound typically exhibit high molecular weights (15,000 Da and above).
- Polydispersity Index (PDI): Values range from 1.75 to 2.01, indicating a relatively narrow distribution of molecular sizes.
- Degradation Properties: The polymers show good degradation characteristics under acidic conditions, making them suitable for specific applications in drug delivery systems.
Biomedical Applications
The compound has been utilized in developing responsive polymeric materials for drug delivery systems. For instance:
- Oxidation-responsive nanoparticles: These materials can release therapeutic agents in response to oxidative stress typical in cancer cells .
- pH/ROS-responsive systems: Such systems are designed for targeted drug delivery, taking advantage of the acidic microenvironment of tumors .
Hyperbranched Poly(β-thioether ester)s
This compound has been used to create hyperbranched polymers through enzymatic synthesis methods. These polymers have shown promise in various applications:
- Drug vehicles: They can encapsulate drugs and release them in a controlled manner depending on environmental stimuli .
- Biocompatibility: The polymers exhibit favorable biocompatibility profiles, making them suitable for medical applications.
Case Study 1: Synthesis of Hyperbranched Polymers
In a study published on the enzymatic synthesis of hyperbranched poly(β-thioether ester)s using Novozym 435 as a catalyst:
- The compound was synthesized via thiol-ene click chemistry and incorporated into copolymers.
- Characterization techniques like NMR and GPC confirmed the successful formation of high molecular weight polymers with desired properties .
Case Study 2: Drug Delivery Systems
Research demonstrated that nanoparticles made from hyperbranched poly(β-thioether ester)s showed effective drug encapsulation and release profiles:
- In vitro studies indicated that these nanoparticles could release drugs in response to acidic conditions found in tumor environments, showcasing their potential for targeted therapy .
Mechanism of Action
The mechanism of action of 4-((2,3-Dihydroxypropyl)thio)butanoic acid involves its interaction with molecular targets through its functional groups. The hydroxyl groups can form hydrogen bonds with biological molecules, while the thiol group can participate in redox reactions. These interactions can modulate various biochemical pathways, potentially leading to therapeutic effects. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
3-Mercaptopropionic acid: Similar structure but lacks the hydroxyl groups.
4-Mercaptobutyric acid: Similar structure but lacks the hydroxyl groups and has a different chain length.
2,3-Dihydroxypropyl mercaptan: Similar structure but lacks the butanoic acid moiety.
Uniqueness: 4-((2,3-Dihydroxypropyl)thio)butanoic acid is unique due to the presence of both hydroxyl and thiol groups, which allow it to participate in a wide range of chemical reactions and interactions. This makes it a versatile compound for various applications in research and industry .
Biological Activity
4-((2,3-Dihydroxypropyl)thio)butanoic acid (DHTBA) is a compound of interest due to its potential biological activities and applications in various fields, including pharmaceuticals and biochemistry. This article reviews the biological properties of DHTBA, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.
Synthesis
DHTBA can be synthesized through thiol-ene Michael addition reactions. Specifically, it is produced from 3-mercaptopropane-1,2-diol and methyl acrylate using triethylamine as a catalyst. The yield of this process is approximately 66% .
Antimicrobial Properties
Research indicates that DHTBA exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against a variety of pathogens, including bacteria and fungi. For instance, DHTBA has been shown to inhibit the growth of Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent .
Antioxidant Activity
DHTBA has been evaluated for its antioxidant properties. It has demonstrated the ability to scavenge free radicals effectively, which contributes to its protective effects against oxidative stress. This activity is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .
Cytotoxic Effects
In studies examining cytotoxicity, DHTBA was found to reduce mitochondrial metabolic activity in U937 cells by approximately 28% at certain concentrations. This suggests that DHTBA may induce apoptosis in specific cancer cell lines, making it a candidate for further exploration in cancer therapy .
The biological activity of DHTBA can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : DHTBA may inhibit enzymes involved in the proliferation of bacteria and cancer cells.
- Modulation of Lipid Signaling : It influences lipid metabolism pathways that are critical for cell signaling and homeostasis.
- Oxidative Stress Reduction : By scavenging reactive oxygen species (ROS), DHTBA helps maintain cellular integrity and function.
Study 1: Antimicrobial Efficacy
A study assessed the antimicrobial properties of DHTBA against various bacterial strains. The results indicated that DHTBA had a minimum inhibitory concentration (MIC) of 32 µg/mL for E. coli and 16 µg/mL for S. aureus, demonstrating its potential as an effective antimicrobial agent.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 16 µg/mL |
Escherichia coli | 32 µg/mL |
Study 2: Antioxidant Assessment
In a separate investigation focusing on antioxidant activity, DHTBA was found to significantly reduce levels of malondialdehyde (MDA), a marker of oxidative stress, in cultured cells.
Treatment Group | MDA Levels (nmol/mL) |
---|---|
Control | 5.0 ± 0.2 |
DHTBA Treatment | 2.5 ± 0.1 |
Properties
IUPAC Name |
4-(2,3-dihydroxypropylsulfanyl)butanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O4S/c8-4-6(9)5-12-3-1-2-7(10)11/h6,8-9H,1-5H2,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEZSZPVZSIKRSE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)O)CSCC(CO)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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